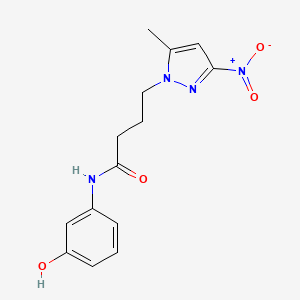
N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as FP1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain and stress responses in the body. In
科学的研究の応用
N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have analgesic and anxiolytic effects in animal models, making it a potential candidate for the development of new pain and anxiety medications. It has also been studied for its potential use in the treatment of drug addiction and depression.
作用機序
N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain and stress responses in the body. By blocking this receptor, N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide can reduce pain and anxiety in animal models. It has also been shown to have effects on the dopamine and serotonin systems in the brain, which may contribute to its potential use in the treatment of addiction and depression.
Biochemical and Physiological Effects:
N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have analgesic and anxiolytic effects in animal models, as well as effects on the dopamine and serotonin systems in the brain. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of pain.
実験室実験の利点と制限
One advantage of N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide is its selectivity for the nociceptin/orphanin FQ receptor, which makes it a useful tool for studying the role of this receptor in pain and stress responses. However, its effects on other systems in the body, such as the dopamine and serotonin systems, may complicate its use in some experiments. Additionally, its low solubility in water may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of addiction and depression, which could be explored further in animal models and clinical trials. Another area of interest is its effects on the immune system and inflammation, which could be studied in the context of pain and other inflammatory conditions. Additionally, further research could be done to optimize the synthesis method for N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide and to develop more soluble analogs of the compound.
合成法
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4'-fluoro-3-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-pyridinemethanol to form the ester, which is then hydrolyzed to form the carboxylic acid. The final step involves the reaction of the acid with 3-piperidinecarboxamide to form N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide.
特性
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-22-10-8-19(9-11-22)20-5-1-7-23(14-20)27-24(29)21-6-3-13-28(17-21)16-18-4-2-12-26-15-18/h1-2,4-5,7-12,14-15,21H,3,6,13,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNLASQIBYCHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4'-fluoro-3-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5060643.png)
![1-ethyl-2-methyl-3-octyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5060650.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
![4-(2-methoxyethoxy)-1-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}piperidine](/img/structure/B5060671.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5060678.png)
![7-(benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060693.png)
![2-{[2-(3-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5060700.png)
![4-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5060708.png)


![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)